molecular formula C7H20Cl2N2 B2665524 (2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride CAS No. 198401-32-0

(2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride

Cat. No.: B2665524
CAS No.: 198401-32-0
M. Wt: 203.15
InChI Key: JNQYAFOYTAQITB-GPJOBVNKSA-N
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Description

(2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding diketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and substituted diamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: This compound is used in the study of enzyme mechanisms and as a ligand in the development of new catalysts.

    Industry: It is used in the production of polymers and other materials that require precise stereochemical control.

Mechanism of Action

The mechanism by which (2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include the inhibition or activation of enzymatic reactions, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride: This is the enantiomer of the compound and has different biological activities due to its opposite stereochemistry.

    (2R,4R)-2-N,4-N-Dimethylhexane-2,4-diamine;dihydrochloride: This compound has a similar structure but with an additional carbon atom, which can affect its reactivity and applications.

Uniqueness

The uniqueness of (2R,4R)-2-N,4-N-Dimethylpentane-2,4-diamine;dihydrochloride lies in its specific stereochemistry, which makes it particularly useful in applications requiring chiral specificity. Its ability to undergo a variety of chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(2R,4R)-2-N,4-N-dimethylpentane-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-6(8-3)5-7(2)9-4;;/h6-9H,5H2,1-4H3;2*1H/t6-,7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQYAFOYTAQITB-GPJOBVNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)NC)NC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](C)NC)NC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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